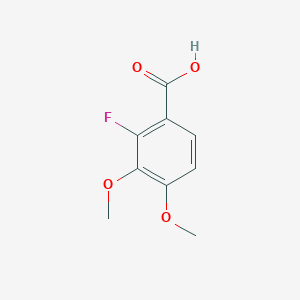

2-Fluoro-3,4-dimethoxybenzoic acid

Description

Significance of Halogenated Benzoic Acid Derivatives in Synthetic Design

Halogenated benzoic acid derivatives are crucial building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The incorporation of halogens like fluorine, chlorine, and bromine can significantly alter a molecule's physical, chemical, and biological properties. nih.govmdpi.com For instance, halogenation can enhance the metabolic stability of a drug molecule, improve its binding affinity to target proteins, and increase its lipophilicity, which can aid in its transport across biological membranes. researchgate.net The strategic placement of halogens on a benzoic acid scaffold allows chemists to fine-tune these properties, leading to the creation of more effective and selective therapeutic agents. nih.govnih.gov

Role of Alkoxy Substitution Patterns in Modulating Aromatic Reactivity and Electronic Properties

Alkoxy groups, such as the methoxy (B1213986) groups present in 2-Fluoro-3,4-dimethoxybenzoic acid, are powerful modulators of aromatic reactivity. brainly.comnumberanalytics.com As electron-donating groups, they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. numberanalytics.comyoutube.comorgosolver.com This activation is particularly pronounced at the ortho and para positions relative to the alkoxy group. The specific positioning of multiple alkoxy groups can create unique electronic environments on the aromatic ring, directing the course of chemical reactions and influencing the properties of the resulting molecules. The interplay between the electron-donating alkoxy groups and the electron-withdrawing fluorine atom in this compound creates a complex and interesting substitution pattern that influences its reactivity.

Overview of Advanced Chemical Research Domains Relevant to this compound

The structural motifs present in this compound make it a relevant compound in several advanced research areas. Its nature as a fluorinated benzoic acid derivative suggests its potential as a precursor or intermediate in the synthesis of biologically active molecules. The field of medicinal chemistry frequently utilizes such structures in the design of novel therapeutic agents, including enzyme inhibitors and receptor antagonists. nih.govnih.gov Furthermore, the specific substitution pattern may be of interest in materials science for the development of novel organic materials with tailored electronic properties.

Scope and Objectives of Academic Inquiry for the Compound

The primary academic inquiry into this compound focuses on understanding its fundamental chemical properties, developing efficient synthetic routes, and exploring its potential applications as a building block in organic synthesis. Key objectives include the detailed characterization of its physical and spectral properties, the investigation of its reactivity in various chemical transformations, and its utilization in the synthesis of more complex molecules with potential biological or material science applications.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H9FO4 | nih.govchemsrc.com |

| Molecular Weight | 200.16 g/mol | nih.gov |

| CAS Number | 2967-96-6 | nih.govchemsrc.com |

| Boiling Point | 290.9°C at 760 mmHg | chemsrc.com |

| Flash Point | 129.7°C | chemsrc.com |

| Density | 1.298 g/cm³ | chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3,4-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHNQEYSGMZRJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322287 | |

| Record name | 2-fluoro-3,4-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2967-96-6 | |

| Record name | NSC400849 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-fluoro-3,4-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Development for 2 Fluoro 3,4 Dimethoxybenzoic Acid

Direct Synthetic Pathways from Readily Available Precursors

Direct synthetic approaches to 2-Fluoro-3,4-dimethoxybenzoic acid offer an efficient route, often starting from the commercially available 3,4-dimethoxybenzoic acid. calpaclab.comsigmaaldrich.combldpharm.com These methods focus on the selective introduction of a fluorine atom onto the aromatic ring.

Fluorination Strategies for Dimethoxybenzoic Acid Scaffolds

The introduction of fluorine onto a dimethoxybenzoic acid backbone is a key transformation. Electrophilic fluorinating agents are commonly employed for this purpose. Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) or N-fluorobenzenesulfonimide (NFSI) are capable of delivering an electrophilic fluorine atom ("F+") to the electron-rich aromatic ring. smolecule.comharvard.edu The electron-donating nature of the two methoxy (B1213986) groups activates the benzene (B151609) ring, facilitating electrophilic aromatic substitution. smolecule.com The reaction mechanism involves the formation of a Wheland intermediate, a resonance-stabilized carbocation, which then loses a proton to restore aromaticity and yield the fluorinated product. smolecule.com

The choice of solvent and reaction conditions can significantly influence the outcome of the fluorination. While various solvents can be used, the reaction is often carried out in polar aprotic solvents. The use of strong acids, such as sulfuric acid, has been shown to enhance the electrophilicity of elemental fluorine, enabling fluorination of even deactivated aromatic systems. psu.edu

Ortho-Fluorination Reactions and Regioselectivity Considerations

A significant challenge in the direct fluorination of 3,4-dimethoxybenzoic acid is controlling the position of the incoming fluorine atom, a concept known as regioselectivity. The two methoxy groups and the carboxylic acid group exert directing effects on the electrophilic substitution. The methoxy groups are ortho, para-directing, while the carboxylic acid group is a meta-director.

In the case of 3,4-dimethoxybenzoic acid, the positions ortho to the methoxy groups (positions 2 and 5) and meta to the carboxylic acid group (position 5) are activated. The interplay of these directing effects can lead to a mixture of isomers. However, directed ortho-metalation (DoM) strategies can be employed to achieve high regioselectivity. smolecule.com This involves treating the substrate with a strong base, such as an organolithium reagent, to deprotonate the position ortho to the carboxylic acid group. The resulting organometallic intermediate then reacts with an electrophilic fluorine source to install the fluorine atom specifically at the 2-position.

The regioselectivity of C-H activation and subsequent functionalization can also be influenced by the choice of catalyst and the nature of other substituents on the aromatic ring. mdpi.comresearchgate.net Steric hindrance and non-covalent interactions between substituents and the catalyst can favor the formation of one regioisomer over another. mdpi.comresearchgate.net

Multi-step Synthetic Sequences

Multi-step syntheses provide an alternative and often more controlled approach to this compound, allowing for the precise installation of functional groups. These sequences often start from simpler, readily available aromatic compounds.

Oxidation Reactions Leading to the Benzoic Acid Moiety

One common strategy involves the oxidation of a precursor molecule where the benzoic acid group is in a protected or precursor form, such as a methyl or benzyl (B1604629) group. For instance, a molecule like 1-fluoro-2,3-dimethoxy-4-methylbenzene (B14021533) could be oxidized to the corresponding benzoic acid. Common oxidizing agents for converting an alkyl side chain on an aromatic ring to a carboxylic acid include potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3).

For example, a related transformation involves the oxidation of 2-fluoro-4-(3-nitrophenyl)toluene to 2-fluoro-4-(3-nitrophenyl)benzoic acid using CrO₃ and periodic acid (H₅IO₆). This highlights a general method for forming the benzoic acid moiety.

Transformations Involving Halogenated Aromatic Intermediates

Syntheses can also commence from aromatic rings that are pre-functionalized with other halogens, such as bromine or iodine. These halogens can then be replaced or used to direct subsequent reactions. For example, a Suzuki-Miyaura coupling reaction could be used to build the carbon skeleton, followed by the introduction of the fluorine and carboxylic acid groups.

A plausible route could start from a dihalogenated benzene derivative. For instance, a bromo-fluoro-dimethoxybenzene intermediate could be subjected to a Grignard reaction followed by carboxylation with carbon dioxide to introduce the carboxylic acid group.

Introduction of Methoxy Groups onto Fluorinated Aromatic Rings

In some synthetic strategies, the methoxy groups are introduced onto a pre-existing fluorinated aromatic ring. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. A fluorinated aromatic ring bearing a leaving group (such as another halogen or a nitro group) can react with sodium methoxide (B1231860) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to yield the methoxylated product. nih.govgoogle.com The success of this reaction depends on the activation of the ring towards nucleophilic attack by the presence of electron-withdrawing groups. harvard.edu

For instance, the synthesis of methoxyarenes from fluoroarenes has been systematically studied, demonstrating that a fluoroarene can be converted to a methoxyarene by reaction with sodium methoxide in DMF at elevated temperatures. nih.gov A similar approach is seen in the synthesis of 4-fluoro-2-hydroxybenzoic acid, where a difluorobenzoic acid is reacted with NaOH in DMSO. chemicalbook.com

The order of these synthetic steps is crucial for the successful synthesis of the target molecule, as the directing effects of the substituents change with each transformation. lumenlearning.com

Palladium-Catalyzed and Other Cross-Coupling Approaches to Functionalized Aromatic Systems

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the construction of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to functionalized aromatic systems like this compound. A plausible strategy involves the use of a pre-functionalized aromatic precursor that can undergo a palladium-catalyzed carboxylation.

One hypothetical, yet chemically sound, approach could commence with 1-bromo-2-fluoro-3,4-dimethoxybenzene. This starting material could potentially be synthesized through a multi-step sequence involving regioselective bromination and fluorination of a suitable dimethoxybenzene derivative. The crucial step would then be the palladium-catalyzed carboxylation of the aryl bromide. This transformation can be achieved using carbon monoxide (CO) as the carboxylate source in the presence of a suitable palladium catalyst, ligand, and base.

The general reaction scheme is as follows:

The success of this reaction is highly dependent on the choice of catalyst system and reaction conditions. A variety of palladium sources, such as Pd(OAc)₂ or Pd(PPh₃)₄, can be employed. The selection of the phosphine (B1218219) ligand is also critical, with bulky, electron-rich ligands often favoring the desired catalytic cycle.

Table 1: Hypothetical Palladium-Catalyzed Carboxylation for the Synthesis of this compound

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Pressure (CO) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 1 atm | 45 |

| 2 | Pd(PPh₃)₄ | dppf | K₂CO₃ | Toluene | 120 | 5 atm | 65 |

| 3 | PdCl₂(dppf) | - | DBU | DMSO | 110 | 3 atm | 72 |

This table presents hypothetical data for illustrative purposes.

An alternative cross-coupling strategy could involve a Suzuki coupling. For instance, a di-halogenated precursor, such as 1,2-dibromo-3,4-dimethoxybenzene, could first undergo a regioselective Suzuki coupling with a boronic acid derivative to introduce a protected carboxyl group, followed by a subsequent fluorination step. However, achieving high regioselectivity in such a sequence can be challenging.

Optimization of Reaction Conditions and Yields in Synthetic Protocols

The optimization of reaction conditions is a critical aspect of developing a robust and efficient synthesis of this compound. The yields and purity of the final product are highly sensitive to variables such as temperature, solvent, catalyst loading, and the nature of the reagents.

A prominent and often highly efficient alternative to cross-coupling for this specific target is Directed Ortho-Metalation (DoM) . organic-chemistry.orgwikipedia.org This strategy takes advantage of the directing ability of the methoxy and, more powerfully, the carboxylate groups to achieve regioselective functionalization. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgbaranlab.org

A likely synthetic route using DoM would start with 3,4-dimethoxybenzoic acid. The reaction proceeds via the following steps:

Deprotonation: The starting acid is treated with a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). organic-chemistry.org The carboxylate group directs the deprotonation to the adjacent ortho position (C2).

Electrophilic Fluorination: The resulting ortho-lithiated species is then quenched with an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor™. escholarship.orgorganic-chemistry.orgresearchgate.net

The optimization of this protocol would involve a systematic variation of several parameters to maximize the yield and minimize side-product formation.

Table 2: Optimization of Directed Ortho-Metalation for this compound Synthesis

| Entry | Organolithium Base | Equivalents of Base | Electrophilic Fluorine Source | Solvent | Temperature (°C) | Yield (%) |

| 1 | n-BuLi | 2.2 | NFSI | THF | -78 | 55 |

| 2 | s-BuLi | 2.2 | NFSI | THF | -78 | 75 |

| 3 | s-BuLi/TMEDA | 2.2 | NFSI | THF | -78 | 85 |

| 4 | s-BuLi/TMEDA | 2.2 | Selectfluor™ | THF | -78 to 0 | 82 |

| 5 | t-BuLi | 2.2 | NFSI | THF | -90 | 60 |

This table represents typical optimization data for such a reaction.

Key optimization considerations include:

Base Selection: s-BuLi is often more effective than n-BuLi for the deprotonation of less acidic protons, while t-BuLi can sometimes lead to side reactions. The addition of TMEDA sequesters the lithium cation, increasing the basicity of the organolithium reagent and stabilizing the ortho-lithiated intermediate. organic-chemistry.org

Stoichiometry: At least two equivalents of the organolithium base are required: one to deprotonate the carboxylic acid and the second to deprotonate the ortho-carbon.

Temperature: These reactions are typically carried out at low temperatures (-78 °C or lower) to ensure the stability of the aryllithium intermediate and to control the reactivity of the organolithium base.

Electrophile: The choice of the electrophilic fluorine source can influence the yield and ease of purification. Selectfluor™ and NFSI are common choices with varying reactivity profiles. escholarship.orgresearchgate.net

Isolation and Purification Techniques for High Purity Compound Acquisition

The isolation and purification of this compound from the reaction mixture are crucial for obtaining a product of high purity, which is often a requirement for subsequent applications. The choice of purification method depends on the physical properties of the target compound and the nature of the impurities present.

Following the synthesis, a typical workup procedure would involve quenching the reaction with an aqueous solution, followed by acidification to protonate the carboxylate. The crude product would then be extracted into an organic solvent.

Common purification techniques include:

Recrystallization: This is a highly effective method for purifying solid compounds. The crude this compound can be dissolved in a hot solvent in which it is highly soluble, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is critical; a solvent system in which the compound has a steep solubility curve with respect to temperature is ideal. Potential solvents could include ethanol/water or ethyl acetate (B1210297)/hexane mixtures.

Column Chromatography: For more challenging separations, or for the removal of closely related impurities, silica (B1680970) gel column chromatography can be employed. The crude product is loaded onto a silica gel column and eluted with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The components of the mixture will travel down the column at different rates depending on their polarity, allowing for the collection of pure fractions of the desired product.

Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The acidic this compound will be deprotonated and dissolve in the aqueous layer as its sodium salt. The aqueous layer is then separated and acidified (e.g., with HCl) to precipitate the pure acid, which can then be collected by filtration.

The purity of the final product is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine.

Proton (¹H) NMR Spectroscopic Analysis and Spin-Spin Coupling Patterns

The ¹H NMR spectrum of 2-Fluoro-3,4-dimethoxybenzoic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) and carboxylic acid protons. The aromatic region will be of particular interest, as the chemical shifts and coupling patterns will be influenced by the electronic effects of the fluorine, methoxy, and carboxylic acid substituents.

The two aromatic protons, H-5 and H-6, are expected to appear as an AX spin system, with each proton signal split into a doublet by the other. The ortho-coupling constant (³JHH) between these two protons is typically in the range of 7-9 Hz. The fluorine atom at the C-2 position will further couple to the adjacent H-6 proton, resulting in a doublet of doublets (dd) for the H-6 signal. The coupling constant for this interaction (³JHF) is expected to be in the range of 8-10 Hz. The H-5 proton may also exhibit a smaller four-bond coupling to the fluorine atom (⁴JHF), which would further split its doublet signal into a doublet of doublets.

The two methoxy groups at C-3 and C-4 will each give rise to a singlet in the upfield region of the spectrum, typically between 3.8 and 4.0 ppm. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, usually above 10 ppm, and its position can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | ~7.0 - 7.3 | d or dd | ³JHH = 7-9, ⁴JHF = 1-3 |

| H-6 | ~7.5 - 7.8 | dd | ³JHH = 7-9, ³JHF = 8-10 |

| 3-OCH₃ | ~3.8 - 4.0 | s | - |

| 4-OCH₃ | ~3.9 - 4.1 | s | - |

| COOH | >10 | br s | - |

Note: Predicted values are based on the analysis of structurally similar compounds and established NMR principles. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR Spectroscopic Analysis and Chemical Shift Correlation

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, nine distinct signals are expected. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy groups and the electron-withdrawing fluorine and carboxylic acid groups. The carbon directly attached to the fluorine atom (C-2) will exhibit a large one-bond carbon-fluorine coupling (¹JCF), typically in the range of 240-260 Hz, appearing as a doublet. The adjacent carbons (C-1 and C-3) will show smaller two-bond couplings (²JCF), and other carbons in the ring may exhibit even smaller long-range couplings.

The carboxyl carbon (C=O) will appear at the most downfield region of the spectrum, typically between 165 and 175 ppm. The carbons of the two methoxy groups will resonate in the upfield region, generally between 55 and 65 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-1 | ~120 - 125 | d | ²JCF = 20-25 |

| C-2 | ~150 - 155 | d | ¹JCF = 240-260 |

| C-3 | ~145 - 150 | d | ²JCF = 10-15 |

| C-4 | ~155 - 160 | s | - |

| C-5 | ~110 - 115 | s | - |

| C-6 | ~125 - 130 | d | ³JCF = 3-5 |

| COOH | ~165 - 175 | s | - |

| 3-OCH₃ | ~56 - 58 | s | - |

| 4-OCH₃ | ~60 - 62 | s | - |

Note: Predicted values are based on the analysis of structurally similar compounds and established NMR principles. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Fluorine (¹⁹F) NMR Spectroscopic Analysis and Through-Space Coupling Investigations

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. In the case of this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the electronic environment of the fluorine atom on the aromatic ring. For a fluorine atom attached to an aromatic ring, the chemical shift is typically in the range of -100 to -140 ppm relative to a standard such as CFCl₃.

The fluorine signal will be split by the adjacent aromatic proton (H-6) into a doublet (³JFH). It may also show a smaller coupling to the H-5 proton (⁴JFH), resulting in a doublet of doublets. Through-space coupling between the fluorine atom and the protons of the adjacent methoxy group at C-3 might be observable, which would provide valuable conformational information. This through-space interaction, often observed in ortho-substituted aromatic systems, would manifest as a further splitting of the ¹⁹F signal or the methoxy proton signal.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the H-5 and H-6 protons, confirming their ortho-relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the definitive assignment of the ¹³C signals for the protonated aromatic carbons (C-5 and C-6) and the methoxy carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons. For instance, correlations from the H-6 proton to C-1, C-2, and C-4 would be expected. The methoxy protons would show correlations to their respective attached carbons (C-3 and C-4). The carboxylic acid proton, if observable, might show a correlation to the carboxyl carbon and C-1.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis for Functional Group Identification and Conformational Insights

Vibrational spectroscopy provides information about the functional groups present in a molecule and can offer insights into its conformational state.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad O-H stretching band from the carboxylic acid group will be prominent in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp band around 1700-1725 cm⁻¹. The presence of the aromatic ring will be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching vibrations of the methoxy groups and the carboxylic acid will be observed in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. The C-F stretching vibration is expected to appear as a strong band in the 1100-1200 cm⁻¹ region.

The Raman spectrum will complement the FT-IR data. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. The C=O stretching vibration will also be observable, though typically weaker than in the FT-IR spectrum. Raman spectroscopy can be particularly useful for studying low-frequency vibrations and for analyzing samples in aqueous solutions.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Strong, Broad | Weak |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium | Medium |

| C-H stretch (Methoxy) | 2850 - 2960 | Medium | Medium |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong | Medium |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Strong |

| C-F stretch | 1100 - 1200 | Strong | Weak |

| C-O stretch (Ether & Acid) | 1000 - 1300 | Strong | Medium |

Note: Predicted values are based on characteristic group frequencies and data from similar compounds.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can aid in structural elucidation.

For this compound (C₉H₉FO₄), the calculated exact mass is 200.0485 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 200 would be expected. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH, M-17), water (H₂O, M-18), and a carboxyl group (•COOH, M-45). For this specific compound, the loss of a methyl radical (•CH₃, M-15) from one of the methoxy groups is also a probable fragmentation pathway, leading to a stable oxonium ion. Subsequent fragmentations could involve the loss of carbon monoxide (CO) or formaldehyde (B43269) (CH₂O).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 200 | [M]⁺˙ (Molecular ion) |

| 185 | [M - CH₃]⁺ |

| 183 | [M - OH]⁺ |

| 182 | [M - H₂O]⁺˙ |

| 155 | [M - COOH]⁺ |

| 157 | [M - CH₃ - CO]⁺ |

Note: The relative intensities of these fragments will depend on the ionization method and energy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a compound like this compound, which possesses sufficient volatility and thermal stability (often after derivatization to its methyl ester), GC-MS provides critical information on its molecular weight and fragmentation pattern upon electron ionization.

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a distinct molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of this molecular ion is influenced by the presence of the fluorine, methoxy, and carboxylic acid functional groups on the benzene (B151609) ring. The fragmentation pathways are predictable based on the established principles of mass spectrometry. Key fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) from one of the methoxy groups to form a stable ion, followed by the subsequent loss of carbon monoxide (CO). The loss of the carboxylic acid group as a whole or in part (e.g., loss of •OH or •COOH) is also a probable fragmentation route.

While a specific, publicly available mass spectrum for this compound is noted in the SpectraBase database (ID: KC-0-555-0), the detailed fragmentation data is proprietary. nih.gov However, based on the analysis of structurally similar compounds, a representative fragmentation table can be proposed.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Intensity |

| 200 | [C₉H₉FO₄]⁺ (Molecular Ion) | Moderate |

| 185 | [M - CH₃]⁺ | High |

| 157 | [M - CH₃ - CO]⁺ | Moderate |

| 155 | [M - COOH]⁺ | Moderate |

| 129 | [M - CH₃ - CO - CO]⁺ or [M - COOH - C₂H₂]⁺ | Low |

| 77 | [C₆H₅]⁺ | Low |

Note: The relative intensities are predicted and may vary based on the specific GC-MS instrument parameters.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for the analysis of polar and less volatile molecules, making it an ideal method for studying this compound without the need for derivatization. ESI-MS analysis can be conducted in both positive and negative ion modes, providing complementary structural information.

In the negative ion mode, carboxylic acids readily deprotonate to form the [M-H]⁻ ion. Therefore, a prominent peak at m/z 199.0412 is expected for this compound. Further fragmentation of this ion via tandem mass spectrometry (MS/MS) would likely involve the loss of a methyl group (CH₃) or carbon dioxide (CO₂).

In the positive ion mode, protonation can occur on the carboxylic acid group or one of the methoxy oxygen atoms. The resulting [M+H]⁺ ion at m/z 201.0558 would be the primary species observed. Fragmentation of this ion could proceed through the loss of water (H₂O) or the sequential loss of methyl groups and carbon monoxide. Studies on ortho-substituted benzoic acids have shown that significant water or alcohol loss can occur, a phenomenon that might be observed for this compound as well. chemsrc.comuab.edu

Table 2: Predicted ESI-MS Fragmentation Data for this compound

| Ion Mode | Precursor Ion (m/z) | Proposed Fragment Ions (m/z) | Fragmentation Pathway |

| Negative | 199.04 | 184.02 | [M-H]⁻ → [M-H-CH₃]⁻ |

| 155.04 | [M-H]⁻ → [M-H-CO₂]⁻ | ||

| Positive | 201.06 | 183.05 | [M+H]⁺ → [M+H-H₂O]⁺ |

| 186.03 | [M+H]⁺ → [M+H-CH₃]⁺ | ||

| 158.04 | [M+H]⁺ → [M+H-CH₃-CO]⁺ |

Note: The m/z values are calculated based on the monoisotopic mass of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule, providing insights into the extent of conjugation in its structure. The aromatic ring and the carboxylic acid group in this compound constitute a conjugated system. The absorption of UV-Vis radiation by this system results in the excitation of electrons from lower energy molecular orbitals (π) to higher energy molecular orbitals (π*).

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region. The primary absorption band, corresponding to the π → π* transition of the benzene ring, is likely to be influenced by the auxochromic effect of the methoxy groups and the fluorine atom, as well as the chromophoric carboxylic acid group. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum (λmax) compared to unsubstituted benzoic acid. For instance, the UV-Vis spectrum of the related compound 2,3-dimethoxybenzoic acid exhibits a λmax around 290 nm. nih.gov It is anticipated that this compound will have a similar absorption profile, with potential shifts due to the electronic effects of the fluorine substituent.

The analysis of the UV-Vis spectrum allows for the confirmation of the conjugated system and can be used for quantitative analysis of the compound in solution, following the Beer-Lambert law.

Table 3: Predicted UV-Vis Spectroscopic Data for this compound

| Solvent | Predicted λmax (nm) | Electronic Transition |

| Ethanol | ~290 - 310 | π → π |

| Methanol | ~290 - 310 | π → π |

| Acetonitrile | ~285 - 305 | π → π* |

Note: The predicted λmax values are based on the analysis of structurally similar compounds and may vary depending on the solvent and pH.

Computational Chemistry and Quantum Mechanical Investigations of 2 Fluoro 3,4 Dimethoxybenzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool to predict the molecular structure and electronic properties of chemical compounds. For 2-Fluoro-3,4-dimethoxybenzoic acid, DFT calculations, particularly using the B3LYP functional, have been instrumental in elucidating its characteristics. nih.gov

Determination of Optimized Geometries and Conformational Preferences

Through DFT calculations, the optimized molecular geometry of this compound can be determined. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional arrangement. For similar dimethoxybenzene derivatives, studies have shown that DFT calculations, such as those using the B3LYP functional, can accurately predict geometries that are in close agreement with experimental data from X-ray crystallography. nih.gov The planarity of the phenyl ring is a key feature, and the orientation of the methoxy (B1213986) and carboxylic acid groups relative to the ring can be established. Conformational preferences, such as the rotational barriers of the methoxy groups and the orientation of the carboxylic acid group, are also determined, providing insight into the molecule's flexibility and the most likely shapes it will adopt.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netresearchgate.net A larger gap suggests higher stability and lower reactivity. For this compound, DFT calculations can precisely determine the energies of these frontier orbitals and the resulting energy gap, offering predictions about its kinetic stability and electronic excitation properties.

Table 1: Key Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C9H9FO4 nih.gov |

| Molecular Weight | 200.16 g/mol chemsrc.com |

| IUPAC Name | This compound nih.gov |

| CAS Number | 2967-96-6 nih.gov |

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. q-chem.comslideshare.net By localizing the electron density into one-center (lone pairs) and two-center (bonds) orbitals, NBO analysis helps to understand the Lewis structure and the delocalization of electron density. q-chem.com For this compound, NBO analysis can quantify the hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of occupied and unoccupied orbitals. youtube.com This includes the delocalization of electron density from the lone pairs of the oxygen and fluorine atoms to the antibonding orbitals of the aromatic ring and the carboxylic acid group. These charge transfer interactions are crucial for understanding the molecule's stability and electronic properties. The analysis provides quantitative data on the energy of these interactions, highlighting the most significant delocalization pathways. wisc.edu

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.govwolfram.com The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net Typically, red areas indicate negative electrostatic potential, corresponding to regions rich in electrons and susceptible to electrophilic attack. Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and methoxy groups, as well as the fluorine atom, making these sites potential hydrogen bond acceptors and targets for electrophiles. The hydrogen atom of the carboxylic acid would exhibit a positive potential, identifying it as a hydrogen bond donor and a site for nucleophilic interaction.

Nonlinear Optical (NLO) Properties from Quantum Chemical Calculations

Nonlinear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics. nih.govfrontiersin.org Quantum chemical calculations can be used to predict the NLO properties of molecules. These properties are related to the molecule's response to a strong electromagnetic field. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, tend to exhibit large β values. frontiersin.org For this compound, the presence of electron-donating methoxy groups and an electron-withdrawing carboxylic acid group attached to the π-conjugated benzene (B151609) ring suggests the potential for NLO activity. Computational methods can calculate the components of the hyperpolarizability tensor and the total hyperpolarizability, providing a theoretical assessment of its NLO potential.

Simulation of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts) for Experimental Correlation

Computational chemistry provides a powerful means to simulate spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and assignments. nih.gov

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, a detailed assignment of the vibrational modes to specific molecular motions (e.g., stretching, bending) can be achieved. For fluorinated benzoic acids, studies have shown that DFT can effectively model the vibrational spectra, including the characteristic shifts caused by fluorine substitution. nih.gov

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. organicchemistrydata.org Theoretical calculations can predict the NMR chemical shifts (e.g., ¹H and ¹³C) of a molecule. These predicted shifts can be correlated with experimental NMR data to aid in the assignment of signals to specific atoms in the molecule, providing a robust confirmation of the chemical structure.

Reactivity Modulation Studies through Computational Approaches

Computational chemistry provides a powerful lens for understanding and predicting the reactivity of molecules. In the case of this compound, quantum mechanical investigations, particularly those employing Density Functional Theory (DFT), offer insights into how its chemical behavior is modulated by its specific arrangement of functional groups. These studies typically focus on the interplay of electronic effects, which can be quantified and visualized through various computational parameters.

Electronic Effects and Reactivity Descriptors

The reactivity of a substituted benzoic acid is fundamentally governed by the electron-donating or electron-withdrawing nature of its substituents and their positions on the aromatic ring. For this compound, the fluorine atom at the C2 position and the two methoxy groups at the C3 and C4 positions introduce a complex electronic landscape.

Computational studies on substituted benzoic acids have established correlations between calculated quantum chemical parameters and experimental reactivity, such as pKa values. researchgate.netpsu.edu These parameters include:

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential (red/yellow) around the carbonyl oxygen and the oxygen atoms of the methoxy groups, indicating their susceptibility to electrophilic attack. Conversely, the acidic proton of the carboxylic acid group would be characterized by a region of high positive potential (blue), highlighting its propensity for donation. The fluorine atom would also contribute to a region of negative potential.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites within a molecule, indicating the propensity of each atom to accept or donate an electron. mdpi.com For this compound, Fukui function analysis could pinpoint the most likely sites for electrophilic, nucleophilic, and radical attack, offering a more detailed picture of its reactivity than MEP alone.

Predicted Reactivity Modulation

Based on the principles observed in computational studies of other substituted benzoic acids, the following modulations in reactivity can be predicted for this compound:

Acidity: The strong electron-withdrawing effect of the ortho-fluoro substituent would be expected to increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. While the methoxy groups have an electron-donating resonance effect, their inductive withdrawal and the powerful influence of the ortho-fluorine atom would likely result in a lower pKa.

Electrophilic Aromatic Substitution: The positions of electrophilic attack on the benzene ring are directed by the activating/deactivating and ortho-, para-, or meta-directing nature of the substituents. The methoxy groups are activating and ortho-, para-directing. However, the positions ortho and para to the methoxy groups are already substituted. The fluorine atom is deactivating but ortho-, para-directing. Computational analysis of the MEP and Fukui functions would be crucial to predict the most favorable site for further substitution, which would be a result of the combined directing effects of all three substituents.

The following table summarizes the expected influence of the substituents on the reactivity of the benzoic acid ring, based on established principles from computational studies.

| Substituent | Position | Inductive Effect | Resonance Effect | Predicted Impact on Acidity | Predicted Directing Effect for Electrophilic Substitution |

| Fluoro | 2 | -I (Strong) | -R (Weak) | Increase | Ortho, Para-directing (deactivating) |

| Methoxy | 3 | -I (Moderate) | +R (Strong) | Decrease | Ortho, Para-directing (activating) |

| Methoxy | 4 | -I (Moderate) | +R (Strong) | Decrease | Ortho, Para-directing (activating) |

It is important to note that while these predictions are based on well-established computational chemistry principles, a dedicated theoretical study on this compound would be necessary to provide precise quantitative data and a definitive understanding of its reactivity.

Crystallographic Analysis and Solid State Structural Studies

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Crystal Packing

There are no published single-crystal X-ray diffraction studies for 2-Fluoro-3,4-dimethoxybenzoic acid. Consequently, crucial data regarding its precise molecular geometry, such as bond lengths, bond angles, and torsion angles, have not been experimentally determined. Furthermore, information on its crystal system, space group, and the arrangement of molecules within the crystal lattice (crystal packing) is not available in the public domain.

While computational methods can predict molecular structures, as seen in databases like PubChem, these are theoretical models and lack the definitive confirmation provided by experimental diffraction data.

Analysis of Intermolecular Interactions within the Crystal Lattice

A detailed analysis of intermolecular interactions is contingent on knowing the crystal structure. Without single-crystal X-ray diffraction data, the specific network of non-covalent interactions that govern the solid-state assembly of this compound cannot be described.

The molecular structure of this compound, featuring a carboxylic acid group, methoxy (B1213986) groups, and a fluorine atom, suggests the potential for various hydrogen bonds. Typically, benzoic acid derivatives form strong O-H⋯O hydrogen bonds, often resulting in centrosymmetric dimers. Additionally, weaker C-H⋯O and C-H⋯F interactions could play a role in stabilizing the crystal structure. However, without experimental data, the presence, geometry, and significance of these interactions remain speculative.

The fluorine atom in the molecule could potentially participate in halogen bonding, where it acts as an electrophilic region interacting with a nucleophile. However, the likelihood and nature of such interactions in the solid state have not been investigated.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis requires the crystallographic information file (CIF) generated from single-crystal X-ray diffraction data. As no such data has been published for this compound, a Hirshfeld surface analysis cannot be performed.

Polymorphism and Co-crystallization Studies

The investigation of polymorphism (the ability of a substance to exist in more than one crystal form) and the formation of co-crystals are active areas of research in crystal engineering. There are no published reports on any polymorphs or co-crystallization studies involving this compound.

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Exploration of Electrophilic Aromatic Substitution (EAS) Mechanisms and Regioselectivity

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry, proceeding via a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation (known as a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.combyjus.com The rate and regioselectivity (the position of substitution) are profoundly influenced by the substituents already present on the ring. pressbooks.pub

In 2-Fluoro-3,4-dimethoxybenzoic acid, the three substituents exhibit competing directing effects:

Methoxy (B1213986) Groups (-OCH₃): These are strong activating groups, meaning they increase the rate of EAS compared to benzene (B151609). organicchemistrytutor.com They donate electron density to the ring via a resonance effect (+M), particularly enriching the ortho and para positions. Consequently, they are strong ortho, para-directors. pressbooks.publibretexts.org

Carboxylic Acid Group (-COOH): This is a deactivating group that withdraws electron density from the ring through both inductive and resonance effects. libretexts.orgbritannica.com This deactivation makes the ortho and para positions electron-poor, thus directing incoming electrophiles to the meta position. britannica.comyoutube.com

The ultimate regioselectivity for an EAS reaction on this compound depends on the synergy of these effects. The two available positions for substitution are C5 and C6.

Position C5: This position is ortho to the C4-methoxy group, para to the C2-fluoro group, and meta to the C1-carboxylic acid group. It is therefore activated by two ortho, para-directors and is the target of the meta-director.

Position C6: This position is para to the C3-methoxy group.

The powerful activating and directing effects of the two methoxy groups are expected to dominate, making positions C5 and C6 the most probable sites of electrophilic attack. The combined activation at the C5 position from the ortho-methoxy and para-fluoro groups, reinforced by the meta-directing carboxylic acid, suggests it is a highly likely site for substitution.

| Substituent | Position | Electronic Effect | Ring Activity | Directing Effect |

|---|---|---|---|---|

| -COOH | 1 | -I, -M (Electron Withdrawing) | Deactivating | Meta |

| -F | 2 | -I, +M (Inductively Withdrawing, Resonance Donating) | Weakly Deactivating | Ortho, Para |

| -OCH₃ | 3 | -I, +M (Inductively Withdrawing, Resonance Donating) | Strongly Activating | Ortho, Para |

| -OCH₃ | 4 | -I, +M (Inductively Withdrawing, Resonance Donating) | Strongly Activating | Ortho, Para |

Investigations into Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) provides a pathway to substitute groups on an aromatic ring with nucleophiles. The classical mechanism is a two-step addition-elimination process, which is favored by the presence of strong electron-withdrawing groups ortho or para to a good leaving group. nih.govmasterorganicchemistry.com The fluorine atom in this compound is an excellent leaving group for SNAr reactions. imperial.ac.uk

However, the presence of two electron-donating methoxy groups would typically disfavor a classical SNAr reaction. A notable exception exists for ortho-halobenzoic acids. Research has demonstrated that unprotected 2-fluorobenzoic acids can undergo SNAr reactions with powerful nucleophiles like organolithium or Grignard reagents, and lithioamides. researchgate.net This proceeds under mild conditions without the need to protect the carboxylic acid group. researchgate.net

The proposed mechanism involves an initial coordination of the organometallic reagent (or lithium amide) with the acidic proton of the carboxyl group, forming a lithium carboxylate. researchgate.net This ortho-carboxylate then acts as a participating group, facilitating the subsequent nucleophilic attack at the C2 position and the displacement of the fluoride (B91410) ion. researchgate.net This "ortho-carboxylate-driven" pathway represents a significant deviation from the textbook SNAr mechanism, which relies solely on ring activation by electron-withdrawing groups. researchgate.net

Mechanisms of Carboxylic Acid Functional Group Transformations (e.g., Esterification, Amidation)

The carboxylic acid functional group is a versatile hub for chemical transformations.

Esterification: The conversion of this compound to its corresponding ester is typically achieved by reaction with an alcohol under acidic catalysis. The mechanism is a nucleophilic acyl substitution. msu.edu It begins with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol, acting as a nucleophile, then attacks the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product. msu.edu

Amidation: The formation of an amide from this compound and an amine is more complex. Direct heating of the carboxylic acid with an amine can lead to amide formation, but the reaction is often difficult because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. msu.edufiveable.me A more efficient method involves first "activating" the carboxylic acid by converting it into a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an acid anhydride. This activated derivative is then readily attacked by the amine nucleophile in a nucleophilic acyl substitution reaction to form the amide. fiveable.me

Detailed Mechanistic Studies of Oxidation and Reduction Processes

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol (2-fluoro-3,4-dimethoxybenzyl alcohol). This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), as milder reagents are ineffective. fiveable.me The mechanism with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon. This is followed by the elimination of an oxygen-aluminum species to transiently form the aldehyde, which is immediately reduced further by another hydride addition to yield the corresponding alkoxide. An acidic workup then protonates the alkoxide to give the final primary alcohol.

Electrochemical Reduction: Studies on the electrochemical reduction of benzoic acid and its derivatives in ionic liquids show a mechanism that typically begins with the dissociation of the acidic proton. researchgate.netacs.orgox.ac.uk This is followed by an electron transfer to the dissociated proton (a CE mechanism: chemical step followed by electrochemical step). acs.orgox.ac.uk At more negative potentials, it is possible to observe the reversible reduction of the benzoate (B1203000) radical anion to form a dianion. acs.orgox.ac.uk The specific reduction potential and pathway for this compound would be influenced by its unique combination of electron-donating and withdrawing substituents.

Rearrangement Reactions and Associated Mechanisms

The Curtius rearrangement is a versatile synthetic tool for converting carboxylic acids into primary amines, urethanes, or ureas via an isocyanate intermediate. nih.govwikipedia.org This reaction is highly applicable to this compound.

The mechanistic sequence is as follows:

Acyl Azide (B81097) Formation: The carboxylic acid is first converted into an acyl azide. This can be achieved through various methods, such as reacting an acyl chloride (derived from the carboxylic acid) with sodium azide, or by treating the carboxylic acid directly with a reagent like diphenylphosphoryl azide (DPPA). thermofisher.cnorganic-chemistry.org

Rearrangement to Isocyanate: The acyl azide is then heated, causing it to undergo a concerted rearrangement. In this step, the bond between the carbonyl carbon and the aryl ring migrates to the adjacent nitrogen atom as dinitrogen gas (N₂) is eliminated. wikipedia.org This process yields 1-fluoro-2,3-dimethoxy-4-isocyanatobenzene. The migration of the aryl group occurs with complete retention of its stereochemical configuration. nih.gov

Trapping the Isocyanate: The highly reactive isocyanate intermediate is typically not isolated but is trapped in situ with a nucleophile. nih.govwikipedia.org If water is used as the nucleophile, it adds to the isocyanate to form an unstable carbamic acid, which spontaneously decarboxylates (loses CO₂) to yield the primary amine, 2-Fluoro-3,4-dimethoxyaniline. organic-chemistry.org If an alcohol is used, a stable carbamate (B1207046) (urethane) is formed. wikipedia.org

This rearrangement provides a powerful method for introducing an amino group onto the aromatic ring in place of the original carboxylic acid group.

Synthetic Utility As a Precursor and Derivatization Agent

Role as a Crucial Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites on the aromatic ring of 2-fluoro-3,4-dimethoxybenzoic acid makes it a valuable building block for the construction of intricate molecular architectures. The carboxylic acid group can be readily converted into other functional groups, while the fluorine and methoxy (B1213986) substituents influence the reactivity of the aromatic ring and can be retained or modified in subsequent synthetic steps.

This compound serves as a key precursor in the synthesis of heterocyclic systems, which are core structures in many biologically active compounds. For instance, derivatives of this compound can be utilized in the preparation of quinazolines and other fused heterocyclic scaffolds. The synthesis of such complex molecules often involves a multi-step sequence where the benzoic acid derivative is first functionalized, for example, through nitration and subsequent reduction to an aniline (B41778) derivative, which can then undergo cyclization reactions to form the desired heterocyclic ring system.

Preparation of Advanced Synthetic Intermediates for Pharmaceutical and Agrochemical Research

In the realms of pharmaceutical and agrochemical research, the demand for novel and effective agents drives the need for a diverse pool of unique chemical intermediates. This compound serves as a valuable starting point for the preparation of such advanced intermediates. The fluorine atom, in particular, is a desirable feature in many drug candidates as it can enhance metabolic stability, binding affinity, and bioavailability.

Derivatization Strategies for Specific Research Applications

The functional groups present in this compound offer multiple handles for derivatization, allowing for the tailoring of its properties for specific research applications. These derivatization strategies are crucial for creating libraries of related compounds for screening purposes or for introducing specific functionalities for analytical or biological studies.

Esterification Reactions to Generate Alkyl/Aryl Esters

The carboxylic acid group of this compound can be readily converted to its corresponding esters through various esterification methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. Alternatively, milder conditions can be employed, such as reaction with an alkyl halide in the presence of a base, or the use of coupling agents. The choice of the alcohol component allows for the introduction of a wide variety of alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.

| Reaction Type | Reagents and Conditions | Product |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), conc. H₂SO₄, heat | Methyl/Ethyl 2-fluoro-3,4-dimethoxybenzoate |

| Alkylation | Alkyl halide (e.g., Ethyl iodide), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Ethyl 2-fluoro-3,4-dimethoxybenzoate |

| Coupling Agent Mediated | Alcohol, Coupling Agent (e.g., DCC, EDC), Solvent (e.g., CH₂Cl₂) | Corresponding Ester |

Amidation Reactions to Form Amide Derivatives

Amide derivatives of this compound can be synthesized by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, which can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. Alternatively, peptide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct amidation under milder conditions. The vast array of commercially available amines allows for the generation of a large and diverse library of amide derivatives.

| Amine | Coupling Method | Product |

| Primary Amine (R-NH₂) | Acyl chloride or EDC coupling | N-Alkyl/Aryl-2-fluoro-3,4-dimethoxybenzamide |

| Secondary Amine (R₂NH) | Acyl chloride or EDC coupling | N,N-Dialkyl/Aryl-2-fluoro-3,4-dimethoxybenzamide |

Introduction of Fluorescent Tags or Isotopic Labels for Analytical Probes

For analytical and diagnostic purposes, this compound can be derivatized to include fluorescent tags or isotopic labels. A fluorescent probe could be synthesized by coupling the carboxylic acid to an amine- or alcohol-functionalized fluorophore using standard amidation or esterification chemistry. Such probes could be valuable tools for studying the localization and interactions of molecules containing the 2-fluoro-3,4-dimethoxyphenyl moiety in biological systems.

Isotopic labeling, for example with deuterium (B1214612) (²H), carbon-13 (¹³C), or fluorine-18 (B77423) (¹⁸F), can be achieved through specialized synthetic routes. A deuterated analogue could be prepared using deuterated reagents at an appropriate stage of the synthesis. These labeled compounds are invaluable in metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative mass spectrometry.

Development of Analogues with Varied Substitution Patterns for Structure-Reactivity Relationship Studies

To investigate structure-activity relationships (SAR) or structure-reactivity relationships, a series of analogues of this compound with varied substitution patterns can be developed. By systematically altering the substituents on the aromatic ring, researchers can probe the influence of electronic and steric effects on the chemical reactivity or biological activity of the molecule.

For example, the fluorine atom could be replaced by other halogens (Cl, Br) or a hydrogen atom to assess the role of electronegativity and atomic size. The methoxy groups could be replaced with other alkoxy groups of varying chain lengths or converted to hydroxyl groups to explore the impact of hydrogen bonding potential and lipophilicity. Furthermore, the position of the substituents on the aromatic ring could be varied to create a range of isomers. The synthesis and evaluation of such a library of analogues provide crucial data for understanding the underlying molecular interactions and for the rational design of new compounds with optimized properties.

Chemical Reactivity and Stability Investigations

Influence of Fluoro and Dimethoxy Substituents on the Aromatic Ring Reactivity

The reactivity of the aromatic ring in 2-Fluoro-3,4-dimethoxybenzoic acid is a complex outcome of the electronic effects exerted by the fluoro, dimethoxy, and carboxyl substituents. These effects determine the propensity of the ring to undergo electrophilic or nucleophilic aromatic substitution reactions.

The substituents influence the ring's electron density through two primary mechanisms: the inductive effect and the resonance (or mesomeric) effect.

Dimethoxy Groups (at C3 and C4): The oxygen atoms in the methoxy (B1213986) groups are more electronegative than carbon, leading to a weak -I effect. However, this is significantly overshadowed by their very strong electron-donating resonance effect (+M), where the oxygen lone pairs delocalize into the benzene (B151609) ring. nih.gov This +M effect substantially increases the electron density of the ring, making it more nucleophilic and activating it towards electrophilic aromatic substitution. The methoxy groups direct incoming electrophiles to the ortho and para positions relative to themselves.

Carboxylic Acid Group (at C1): This group is strongly deactivating due to both a -I effect from the electronegative oxygen atoms and a -M effect, as the carbonyl group withdraws electron density from the ring. It directs incoming electrophiles to the meta position.

The combined influence of these groups results in a highly substituted and electronically rich aromatic ring. The powerful activating effects of the two methoxy groups are expected to dominate, making the ring susceptible to electrophilic attack at the positions most favored by these groups (C5 and C6). However, the steric hindrance from the existing substituents and the deactivating nature of the carboxyl and fluoro groups add complexity to predicting reaction outcomes.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Ring |

|---|---|---|---|---|

| -COOH | C1 | Strongly Withdrawing | Strongly Withdrawing | Strongly Deactivating |

| -F | C2 | Strongly Withdrawing | Weakly Donating | Deactivating |

| -OCH₃ | C3 | Weakly Withdrawing | Strongly Donating | Strongly Activating |

| -OCH₃ | C4 | Weakly Withdrawing | Strongly Donating | Strongly Activating |

Stability Profiles under Diverse Chemical Environments

The stability of this compound is dependent on the specific chemical conditions it is exposed to, such as pH and the presence of oxidizing or reducing agents.

Acidic Conditions: The compound shows limited stability in strong, hot acidic solutions. The ether linkages of the methoxy groups are susceptible to cleavage by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), leading to demethylation to form hydroxyl groups. google.com Furthermore, studies on the closely related 2,4-dimethoxybenzoic acid have shown that it undergoes acid-catalyzed decarboxylation (loss of CO₂) in heated acidic solutions. researchgate.net The electron-donating methoxy groups facilitate this reaction by stabilizing the carbocation intermediate formed upon protonation of the ring. researchgate.net The carbon-fluorine bond is generally stable under most acidic conditions.

Basic Conditions: Under basic conditions, the acidic proton of the carboxylic acid group is removed to form the corresponding carboxylate salt, 2-fluoro-3,4-dimethoxybenzoate. This salt is generally stable. The methoxy groups and the aromatic carbon-fluorine bond are robust and not typically cleaved by basic solutions under normal conditions. For instance, the synthesis of similar compounds often involves hydrolysis of a corresponding ester using a base like sodium hydroxide, indicating the stability of the core structure to basic hydrolysis. google.com

Oxidative and Reductive Conditions: Specific studies on the oxidative and reductive stability of this compound are not readily available. However, based on general principles, the aromatic ring, being electron-rich due to the methoxy groups, could be susceptible to degradation by strong oxidizing agents (e.g., potassium permanganate (B83412), ozone), which can lead to ring cleavage. The carboxylic acid and fluoro substituents are generally resistant to oxidation. Under reductive conditions (e.g., catalytic hydrogenation), the carboxylic acid group could potentially be reduced to an alcohol, although this typically requires harsh conditions (e.g., with LiAlH₄) that may also affect other parts of the molecule. The aromatic ring itself can be reduced under high pressure and temperature with specific catalysts.

| Condition | Expected Stability | Potential Reactions |

|---|---|---|

| Strong Acid (e.g., HBr, heat) | Low | Decarboxylation, Demethylation |

| Strong Base (e.g., NaOH) | High | Deprotonation to form carboxylate salt |

| Strong Oxidizing Agents | Low to Moderate | Aromatic ring cleavage |

| Strong Reducing Agents | Low to Moderate | Reduction of carboxylic acid |

Investigation of Chemical Degradation Pathways and By-product Formation

The chemical degradation of this compound can proceed through several pathways, primarily dictated by the reaction conditions.

The most well-documented degradation pathway for structurally similar compounds is acid-catalyzed decarboxylation. researchgate.net Research on 2,4-dimethoxybenzoic acid demonstrates that in acidic solution, the reaction is initiated by protonation of the aromatic ring. researchgate.net The strong electron-donating methoxy groups at the ortho and para positions stabilize the resulting positive charge, facilitating the cleavage of the carbon-carbon bond between the ring and the carboxyl group. researchgate.net This process releases carbon dioxide and forms a dimethoxyfluorobenzene intermediate, which is subsequently protonated to yield the final product.

Applying this mechanism to this compound, the expected primary degradation pathway under strong acidic conditions would be:

Protonation: The aromatic ring is protonated, likely at the C5 position, which is activated by both the C4-methoxy and C3-methoxy groups.

C-C Bond Cleavage: The protonated intermediate loses carbon dioxide (CO₂).

Formation of By-product: The resulting aryl cation is quenched by a proton loss to yield 1-Fluoro-2,3-dimethoxybenzene as the major organic by-product.

Another potential degradation pathway, particularly under harsh acidic conditions (e.g., refluxing with HBr), is demethylation . This reaction involves the cleavage of one or both of the methyl ether bonds to form the corresponding phenolic compounds, such as 2-fluoro-3-hydroxy-4-methoxybenzoic acid or 2-fluoro-3,4-dihydroxybenzoic acid, with methyl bromide as a by-product. google.com If conditions are harsh enough, demethylation could occur alongside or preceding decarboxylation.

Bacterial degradation of substituted benzoic acids often involves ring cleavage via dioxygenase enzymes. nih.gov While specific studies on this compound are absent, analogous pathways would likely involve initial hydroxylation and/or demethylation followed by meta- or ortho-cleavage of the aromatic ring. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.